4-(Propan-2-yl)cyclohexane-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18S |
|---|---|
Molecular Weight |
158.31 g/mol |
IUPAC Name |
4-propan-2-ylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 |
InChI Key |
DGDOBSHCHFIBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Propan 2 Yl Cyclohexane 1 Thiol
Established Reaction Pathways for Substituted Cyclohexanethiol (B74751) Synthesis
The synthesis of substituted cyclohexanethiols like 4-(propan-2-yl)cyclohexane-1-thiol can be achieved through several well-established reaction pathways. These methods often involve the introduction of a thiol group onto a pre-existing cyclohexane (B81311) ring system.
Thiolation of Cyclohexane Derivatives (e.g., from cyclohexene (B86901), cyclohexanol (B46403), or cyclohexyl halides)
A primary route to cyclohexanethiols involves the direct thiolation of cyclohexane derivatives. One common method is the addition of hydrogen sulfide (B99878) (H₂S) to a corresponding cyclohexene. For the synthesis of this compound, the starting material would be 4-isopropylcyclohexene. This reaction can be catalyzed by various agents, including metal sulfides, to promote the addition of the thiol group across the double bond. wikipedia.org
Another established pathway is the conversion of a cyclohexanol to a thiol. 4-Isopropylcyclohexanol can be reacted with hydrogen sulfide in the presence of a suitable catalyst system, which may include a combination of a hydrotreating catalyst and a dehydration catalyst like alumina (B75360). acgpubs.orgyoutube.com This process converts the hydroxyl group to a thiol group.
Furthermore, cyclohexyl halides serve as excellent precursors for thiol synthesis. The reaction of a 4-isopropylcyclohexyl halide (e.g., bromide or chloride) with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), is a standard method for introducing the thiol functionality via an Sₙ2 reaction. nih.gov The use of thiourea (B124793) followed by hydrolysis is another viable route from alkyl halides to thiols. nih.gov
Table 1: Representative Thiolation Reactions of Cyclohexane Derivatives
| Starting Material | Reagent(s) | Product | Typical Conditions |
| 4-Isopropylcyclohexene | H₂S, NiS catalyst | This compound | High pressure, elevated temperature |
| 4-Isopropylcyclohexanol | H₂S, Alumina/Co-Mo catalyst | This compound | High temperature |
| 4-Isopropylcyclohexyl bromide | Sodium Hydrosulfide (NaSH) | This compound | Alcoholic solvent, room temperature |
Reduction of Sulfur-Containing Precursors
An alternative strategy involves the reduction of a cyclohexane derivative that already contains sulfur in a higher oxidation state. A common precursor is a sulfonyl chloride. For the target molecule, 4-isopropylcyclohexanesulfonyl chloride would be the starting material. This compound can be reduced to the corresponding thiol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.comyoutube.com This method is effective for converting sulfonyl chlorides to thiols. masterorganicchemistry.comrsc.org
Another approach is the reduction of disulfides. If the corresponding di(4-isopropylcyclohexyl) disulfide is available, it can be cleaved and reduced to this compound using a suitable reducing agent.
Table 2: Reduction of Sulfur-Containing Precursors to Thiols
| Precursor | Reducing Agent | Product |
| 4-Isopropylcyclohexanesulfonyl chloride | Lithium Aluminum Hydride (LiAlH₄) | This compound |
| Di(4-isopropylcyclohexyl) disulfide | Sodium borohydride (B1222165) (NaBH₄) / Triphenylphosphine | This compound |
Stereoselective and Regioselective Synthesis Approaches
The stereochemistry of this compound is a critical aspect of its synthesis, as the cyclohexane ring can exist in different conformations with the substituents in axial or equatorial positions. The 4-isopropyl group is a bulky substituent that will preferentially occupy the equatorial position to minimize steric hindrance. organic-chemistry.org This conformational preference influences the stereochemical outcome of reactions.
When a thiol group is introduced via nucleophilic substitution on a 4-isopropylcyclohexyl derivative, the stereochemistry of the product will depend on the mechanism. For example, in an Sₙ2 reaction, inversion of stereochemistry at the reaction center is expected.
In the case of addition reactions to 4-isopropylcyclohexene, the regioselectivity of the thiol addition is a key consideration. The addition of a thiyl radical, for instance, typically proceeds with anti-Markovnikov selectivity. acs.org The stereoselectivity of the addition will be influenced by the steric bulk of the isopropyl group, which can direct the incoming group to the less hindered face of the cyclohexane ring. The reduction of a ketone, such as 4-isopropylcyclohexanone (B42220), with a hydride reagent can lead to a mixture of cis and trans isomers of the corresponding alcohol, which can then be converted to the thiol. The ratio of these isomers is dependent on the steric hindrance of the reducing agent and the substrate. For instance, the reduction of the sterically similar 4-tert-butylcyclohexanone (B146137) often yields the trans alcohol as the major product due to the preferential equatorial attack of the hydride. organic-chemistry.org
Emerging Synthetic Strategies Incorporating Green Chemistry Principles
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Photocatalytic Approaches for Thiol Derivative Synthesis
Photocatalytic methods have emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. The photocatalytic thiol-ene reaction, which involves the addition of a thiol to an alkene, is a prime example of a green synthetic method. acs.orgresearchgate.net This reaction can be initiated by visible light and a photocatalyst, such as ruthenium or iridium complexes, or even organic dyes. researchgate.netresearchgate.net
For the synthesis of this compound, a photocatalytic reaction could be envisioned between 4-isopropylcyclohexene and a suitable thiolating agent. A related example is the photocatalytic addition of thiols to terpenes like limonene, which shares structural similarities with the 4-isopropylcyclohexyl system. nih.gov These reactions often proceed with high efficiency and selectivity under ambient conditions. acs.org
Table 3: Key Features of Photocatalytic Thiol-Ene Reactions
| Feature | Description |
| Energy Source | Visible light (e.g., from LEDs or even sunlight) |
| Catalysts | Transition metal complexes (e.g., Ru(bpy)₃Cl₂) or organic dyes |
| Reaction Conditions | Typically mild, often at room temperature |
| Selectivity | Often provides anti-Markovnikov addition products |
| Green Aspects | Energy efficient, avoids harsh reagents |
Solvent-Free and Microscale Synthetic Protocols
Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. The hydrogenation of cyclohexene, a related transformation, has been successfully carried out under solvent-free conditions. youtube.com Similarly, the synthesis of thiols can be adapted to solvent-free protocols, particularly in solid-state or neat reactions.
Microscale synthesis is another green chemistry approach that minimizes waste and improves safety by working with very small quantities of reagents. wikipedia.org The synthesis of thiols can be performed on a microscale, which is particularly advantageous when dealing with odorous compounds like thiols. wikipedia.org These protocols often employ specialized glassware and techniques to handle small volumes efficiently. wikipedia.org
Catalyst Development in Thiol Synthesis
The direct and efficient synthesis of thiols from readily available starting materials is a key area of research. The development of novel catalysts has been instrumental in advancing these methodologies, offering milder reaction conditions and improved control over the chemical transformation. Both metal-based and organic catalysts have shown promise in the synthesis of thiols and their derivatives.
Metal-catalyzed reactions represent a powerful tool for the formation of carbon-sulfur bonds. Palladium and rhodium complexes, in particular, have been extensively studied for their catalytic activity in thiolation reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been adapted for the synthesis of aryl and vinyl thiols. nih.govnih.gov While direct application to the synthesis of this compound from a corresponding cyclohexyl halide is less common, the principles of these reactions are informative. For instance, the palladium-catalyzed coupling of aryl halides with thiols or their precursors, like potassium thioacetate, proceeds with high efficiency. A versatile catalyst system for such transformations is Pd(OAc)₂ with the ligand 1,1'-bis(diisopropylphosphino)ferrocene (DiPPF), which has demonstrated broad substrate scope for both aromatic and aliphatic thiols. organic-chemistry.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the sulfur nucleophile and subsequent reductive elimination to yield the desired thiol derivative.
Rhodium catalysts have shown significant activity in the hydrothiolation of unsaturated bonds, a reaction that could conceptually be applied to a precursor of this compound, such as 4-isopropylcyclohexene. These reactions typically proceed via an anti-Markovnikov addition, providing a direct route to the thiol.
Below is a conceptual data table illustrating the potential of metal-catalyzed thiolation, based on analogous reactions reported in the literature.
| Catalyst System | Substrate (Analogous) | Thiol Source | Yield (%) | Reference |
| Pd(OAc)₂ / DiPPF | Aryl Bromide | Aliphatic Thiol | >90 | organic-chemistry.org |
| PdCl₂(dppf)·CH₂Cl₂ | Alkenyl Bromide | Potassium Alkyltrifluoroborate | 49-95 | nih.govnih.gov |
This table presents data for analogous reactions and is intended to be illustrative of the potential of these catalyst systems. The yields for the specific synthesis of this compound may vary.
Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis. In the context of thiol synthesis, chiral organocatalysts, particularly those based on a thiourea scaffold, have been successfully employed in the Michael addition of thiols to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.netrsc.org This approach is highly relevant to the synthesis of this compound, which could be prepared from 4-isopropyl-2-cyclohexenone.
Bifunctional thiourea catalysts, often derived from chiral diamines, can activate both the nucleophile (thiol) and the electrophile (the enone) through hydrogen bonding interactions. This dual activation facilitates the conjugate addition and can control the stereochemical outcome of the reaction, leading to high enantioselectivity. The use of additives, such as benzoic acid, has been shown to enhance the catalytic activity and yield of these reactions. nih.gov
A conceptual data table based on analogous organocatalytic Michael additions is provided below.
| Organocatalyst | Substrate (Analogous) | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Amine-Thiourea | Nitroalkene | Aryl sulfanyl-propan-2-one | High | up to 96 | nih.gov |
| (R,R)-1,2-Diphenylethylenediamine-derived Thiourea | Nitroalkene | Diphenyl Phosphite | Good | High | rsc.orgrsc.org |
| Calix rsc.orgthiourea Cyclohexanediamine Derivative | Nitroalkene | Various Nucleophiles | up to 99 | up to 94 | researchgate.net |
This table presents data for analogous reactions and is intended to be illustrative of the potential of these organocatalyst systems. The yields and enantioselectivities for the specific synthesis of this compound may vary.
Optimization of Synthetic Pathways for Yield and Selectivity
The optimization of a synthetic route is a critical step in making a process viable for large-scale production. For the synthesis of this compound, several parameters can be adjusted to maximize yield and control stereoselectivity.
One of the most promising and versatile methods for the synthesis of thiols from alkenes is the thiol-ene reaction . This reaction, which involves the addition of a thiol (in this case, hydrogen sulfide or a synthetic equivalent like thioacetic acid) across a double bond, can be initiated either by radicals or by light (photochemical initiation). nih.govresearchgate.net The reaction with 4-isopropylcyclohexene would lead directly to the desired product.
Key parameters that can be optimized in a thiol-ene reaction include:
Initiator Concentration: In radical-initiated reactions, the concentration of the radical initiator (e.g., AIBN) is crucial. Too little initiator may result in slow or incomplete reaction, while too much can lead to unwanted side reactions.
Light Intensity and Wavelength: In photochemical thiol-ene reactions, the intensity and wavelength of the light source can significantly influence the reaction efficiency.
Reactant Stoichiometry: The molar ratio of the alkene to the thiol source can impact the yield and minimize the formation of byproducts.
The following table conceptualizes the effect of varying reaction conditions on the yield of a thiol-ene reaction for the synthesis of an alkyl thiol, based on general principles and reported findings for similar systems.
| Parameter | Variation | Effect on Yield | Rationale |
| Initiator Concentration | Increasing | Increase to an optimum, then decrease | Higher concentration increases radical flux, but can lead to termination reactions. |
| Temperature | Increasing | Increase to an optimum, then decrease | Higher temperature increases reaction rate, but can promote side reactions and decomposition. nih.gov |
| Reactant Ratio (Alkene:Thiol) | Varies | Dependent on specific reactants | Optimization prevents waste of starting materials and can suppress side reactions. |
This table is a conceptual representation of optimization principles for the thiol-ene reaction and the specific outcomes for the synthesis of this compound would require experimental determination.
By carefully controlling these parameters, it is possible to develop a highly efficient and selective synthesis of this compound, paving the way for its broader application in various fields of chemical science.
Chemical Reactivity and Advanced Transformations of 4 Propan 2 Yl Cyclohexane 1 Thiol
Oxidative Transformations of the Thiol Group
The sulfur atom in the thiol group of 4-(propan-2-yl)cyclohexane-1-thiol exists in its lowest oxidation state and can be readily oxidized to form various sulfur-containing functional groups. The specific products of these oxidation reactions depend on the nature of the oxidizing agent and the reaction conditions employed.
Formation of Disulfides and Polysulfides
The oxidation of thiols to disulfides is a common and fundamental transformation. In the case of this compound, this reaction involves the coupling of two thiol molecules to form a disulfide bridge (S-S bond). This process can be initiated by a variety of mild oxidizing agents. The formation of disulfides can proceed through a radical mechanism where a thiyl radical (RS•) is generated, which then dimerizes. mdpi.com
Further oxidation of disulfides can lead to the formation of polysulfides, which contain chains of sulfur atoms. The stability of these polysulfides can vary, and they may undergo further reactions or decomposition.
Derivatization to Sulfoxides and Sulfones
More vigorous oxidation of this compound can lead to the formation of sulfoxides and sulfones. rsc.org The oxidation of the corresponding sulfide (B99878) is a primary method for preparing these compounds. The conversion of the thiol to a sulfide can be achieved through various methods, including reaction with alkyl halides. Subsequent oxidation first yields the sulfoxide (B87167), characterized by a sulfinyl group (S=O). Further oxidation of the sulfoxide leads to the sulfone, which contains a sulfonyl group (SO2).
The choice of oxidizing agent is crucial in selectively obtaining either the sulfoxide or the sulfone. For instance, milder oxidizing conditions might favor the formation of the sulfoxide, while stronger oxidants are required to achieve the higher oxidation state of the sulfone. The development of selective reagents for these transformations is an active area of research. nih.gov
Mechanistic Insights into Thiol Oxidation Pathways
The oxidation of thiols can proceed through different mechanistic pathways, often involving radical intermediates. mdpi.com For instance, the oxidation of thiols with certain reagents can lead to the formation of a radical cation as an initial step. mdpi.com This intermediate can then be deprotonated to form a thiyl radical (RS•). mdpi.com These thiyl radicals can then recombine to form the corresponding disulfide. mdpi.com
Catalysts can play a significant role in these oxidation reactions. For example, the presence of a catalyst like VO(acac)₂ has been shown to influence the product distribution in the oxidation of certain thiols. mdpi.com The proposed mechanism involves the oxidation of the catalyst to a higher oxidation state, which then acts as the direct oxidizing agent for the disulfide, leading to the formation of thiosulfinates and subsequently thiosulfonates. mdpi.com The polarity of the solvent can also impact the reaction rate, suggesting the involvement of polar intermediates in the oxidation process. mdpi.com
Nucleophilic and Electrophilic Reactions Involving the Sulfhydryl Moiety
The sulfhydryl group of this compound can participate in both nucleophilic and electrophilic reactions, making it a versatile functional handle for chemical modifications.
Thiol-Ene "Click" Reactions for Functionalization
Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for the modification of molecules containing thiol groups. rsc.orgnih.govdntb.gov.ua This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated either by radicals or by base/nucleophiles. rsc.org These reactions are known for their high yields, rapid rates, and tolerance of a wide range of functional groups, making them ideal for various applications in materials science and bioconjugation. rsc.orgdntb.gov.uanih.gov
The radical-mediated thiol-ene reaction is a powerful tool for forming carbon-sulfur bonds. acsgcipr.org The process is typically initiated by a radical initiator, which abstracts a hydrogen atom from the thiol to generate a thiyl radical. acsgcipr.orgnih.gov This highly reactive thiyl radical then adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical. acsgcipr.orgnih.gov The reaction cycle is propagated when this carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical. nih.gov
This reaction can be initiated by various means, including thermal initiators, photoinitiators that respond to UV or visible light, or even sunlight. nih.govacsgcipr.orgnih.gov The use of light to trigger the reaction offers spatial and temporal control over the modification process. nih.gov The efficiency of the radical-mediated thiol-ene reaction makes it a valuable strategy for the functionalization of complex molecules and the synthesis of polymers. rsc.org
Table of Reaction Parameters for Radical-Mediated Thiol-Ene Reactions
| Parameter | Description | Relevance to this compound |
| Initiator | A compound that generates radicals upon thermal or photochemical stimulation (e.g., AIBN, DMPA). | The choice of initiator will depend on the desired reaction conditions (e.g., temperature, wavelength of light). |
| Alkene | The reaction partner for the thiol, containing a C=C double bond. | The structure of the alkene will determine the nature of the functional group introduced onto the thiol. |
| Solvent | The medium in which the reaction is carried out. | The solvent should be inert to the radical conditions and be able to dissolve both the thiol and the alkene. |
| Temperature | The temperature at which the reaction is conducted. | For thermally initiated reactions, the temperature must be sufficient to cause decomposition of the initiator. Photochemical reactions can often be performed at room temperature. |
Michael Addition Reactions with Electron-Deficient Alkenes
The thiol group of this compound can readily undergo Michael addition, also known as conjugate addition, to electron-deficient alkenes. tandfonline.commasterorganicchemistry.com This reaction is a powerful method for carbon-sulfur bond formation. tandfonline.com The process is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov This thiolate then attacks the β-carbon of an α,β-unsaturated system, such as a ketone, ester, nitrile, or amide. tandfonline.comnih.gov
A variety of catalysts can be employed, with potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) being an efficient and recyclable option that works well for both aromatic and aliphatic thiols under mild conditions. tandfonline.comscielo.brscispace.com The reaction generally proceeds smoothly in solvents like acetonitrile (B52724) or even under solvent-free conditions, sometimes accelerated by microwave irradiation. scielo.brscispace.com Aliphatic thiols, such as this compound, often react more rapidly than aromatic thiols in these additions. tandfonline.com
Table 1: Representative Michael Addition Reactions with this compound
| Michael Acceptor | Catalyst/Solvent | Product |
| Methyl acrylate | KF/Al₂O₃ / Acetonitrile | Methyl 3-((4-isopropylcyclohexyl)thio)propanoate |
| Acrylonitrile | KF/Al₂O₃ / Solvent-free | 3-((4-isopropylcyclohexyl)thio)propanenitrile |
| Cyclohex-2-en-1-one | Et₃N / THF | 3-((4-isopropylcyclohexyl)thio)cyclohexan-1-one |
| Acrylamide | KF/Al₂O₃ / Acetonitrile | 3-((4-isopropylcyclohexyl)thio)acrylamide |
Thiol-Yne Chemistry for Advanced Polymer Architectures
Thiol-yne chemistry is a highly efficient "click" reaction that serves as a powerful tool for synthesizing complex polymer structures. d-nb.infomagtech.com.cnwalshmedicalmedia.com The reaction involves the sequential addition of two thiol molecules across a single alkyne functional group, typically proceeding via a radical-mediated mechanism initiated by light (photo-initiated) or heat (thermo-initiated). d-nb.inforsc.org This process complements thiol-ene chemistry but offers the advantage of doubling the crosslink density, leading to materials with enhanced thermal and mechanical properties. rsc.org
When a mono-thiol like this compound is used in a thiol-yne polymerization, it acts as a chain-functionalizing or chain-terminating agent, controlling the final molecular weight and introducing the 4-isopropylcyclohexyl moiety as a pendant group. This allows for precise tuning of polymer properties such as hydrophobicity and steric bulk. Conversely, if a di-alkyne monomer were polymerized with a dithiol, this compound could be used to functionalize any remaining alkyne groups on the polymer backbone. These sulfur-containing polymers are promising for applications as high refractive index materials, hydrogels, and drug-delivery vehicles. d-nb.inforsc.org
Table 2: Role of this compound in Thiol-Yne Polymerization
| Polymerization Component | Role of this compound | Resulting Feature |
| Di-alkyne monomer | Chain-end functionalization | Controls polymer molecular weight |
| Alkyne-functionalized polymer | Surface/Side-chain functionalization | Introduces pendant 4-isopropylcyclohexyl groups |
Reactions with Metal Centers for Complex Formation
The sulfur atom in this compound readily coordinates to a wide variety of transition metal centers, forming stable metal-thiolate complexes. wikipedia.org Thiolates are considered soft Lewis bases and thus form strong bonds with soft Lewis acidic metals such as copper(I), silver(I), mercury(II), and late transition metals like nickel, palladium, and platinum. wikipedia.org
Several synthetic routes can be employed to generate these complexes. The most common method is a salt metathesis reaction, where a deprotonated thiolate salt (e.g., sodium 4-(propan-2-yl)cyclohexane-1-thiolate) reacts with a metal halide, displacing the halide to form the metal-thiolate bond. wikipedia.org Alternatively, direct reaction of the thiol with a metal complex can occur through various pathways, including deprotonation, oxidative addition, or displacement of other ligands. For example, metal carbonyl complexes can react with thiols to yield thiolate-bridged clusters. wikipedia.orgresearchgate.net The resulting complexes can feature the thiolate ligand in a terminal or bridging coordination mode, leading to mono-, di-, or polynuclear metal architectures with diverse applications in catalysis and materials science.
Derivatization Strategies for Advanced Molecular Scaffolds
Synthesis of Thioethers and Thioesters
The nucleophilicity of the thiol group is central to its derivatization into thioethers and thioesters, which are important intermediates in organic synthesis. tandfonline.comresearchgate.net
Thioether Synthesis: Thioethers (or sulfides) are most commonly prepared via the S-alkylation of thiols. jmaterenvironsci.commasterorganicchemistry.com This involves deprotonating this compound with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding thiolate, which then acts as a potent nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). masterorganicchemistry.comresearchgate.net This method is highly efficient for primary and secondary alkyl halides. tandfonline.com Other methods include the anti-Markovnikov addition of the thiol to an alkene, often under radical or metal-catalyzed conditions. organic-chemistry.org
Thioester Synthesis: Thioesters are typically synthesized by the acylation of thiols. researchgate.netorganic-chemistry.org This can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). researchgate.netwikipedia.org The reaction with an acyl chloride is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org Alternatively, direct condensation with a carboxylic acid can be accomplished using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.org Visible-light-mediated methods have also been developed, offering a photocatalyst-free route to thioesters. organic-chemistry.org
Alkylation and Acylation Reactions of the Thiol Group
Building upon the synthesis of thioethers and thioesters, the alkylation and acylation of the thiol group are fundamental transformations for creating diverse molecular structures.
Alkylation: The S-alkylation of this compound is a robust method for forming carbon-sulfur bonds. A wide range of alkylating agents can be used, including simple alkyl halides, benzyl halides, and propargyl halides. jmaterenvironsci.comresearchgate.net The reaction conditions can be tuned for green chemistry applications, for instance, by using potassium carbonate as the base and water as the solvent. jmaterenvironsci.comresearchgate.net This approach provides a straightforward way to attach the 4-(propan-2-yl)cyclohexylthio moiety to various molecular backbones.
Table 3: Representative S-Alkylation Reactions
| Alkylating Agent | Base/Solvent | Product |
| Methyl Iodide | K₂CO₃ / Water | 1-Isopropyl-4-(methylthio)cyclohexane |
| Benzyl Bromide | NaH / THF | Benzyl (4-isopropylcyclohexyl) sulfide |
| Propargyl Bromide | Et₃N / DMF | (4-Isopropylcyclohexyl)(prop-2-yn-1-yl)sulfane |
Acylation: S-acylation provides access to thioesters, which are more reactive than their oxygen-based ester counterparts and are valuable in biochemical and synthetic contexts. wikipedia.org Acetic anhydride is a common and inexpensive acetylating agent, and the reaction can be catalyzed by various Lewis acids or solid-supported acid catalysts like silica (B1680970) sulfuric acid under solvent-free conditions for an environmentally friendly process. scispace.comresearchgate.netmdpi.com This allows for the efficient conversion of this compound to its corresponding thioacetate.
Table 4: Representative S-Acylation Reactions
| Acylating Agent | Catalyst/Conditions | Product |
| Acetyl Chloride | Pyridine / CH₂Cl₂ | S-(4-Isopropylcyclohexyl) ethanethioate |
| Acetic Anhydride | Silica Sulfuric Acid / Solvent-free, RT | S-(4-Isopropylcyclohexyl) ethanethioate |
| Benzoyl Chloride | NaOH / H₂O (Schotten-Baumann) | S-(4-Isopropylcyclohexyl) benzothioate |
Formation of Thiosemicarbazones
The formation of thiosemicarbazones does not proceed directly from a thiol such as this compound. This class of compounds is synthesized through the condensation reaction between a thiosemicarbazide (B42300) and a carbonyl compound (an aldehyde or a ketone). researchgate.netmdpi.com The structure of a thiosemicarbazone features a C=N-NH-C(=S)-N- backbone, which cannot be formed by a direct reaction involving a thiol (R-SH). researchgate.netnih.gov
The synthesis involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen (NH₂) of the thiosemicarbazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the thiosemicarbazone. mdpi.com Therefore, to create a thiosemicarbazone incorporating a 4-isopropylcyclohexyl group, one would need to react 4-isopropylcyclohexanecarbaldehyde or 4-isopropylcyclohexanone (B42220) with a thiosemicarbazide, not this compound.
Advanced Structural and Conformational Analysis
Conformational Dynamics of Substituted Cyclohexanes
The non-planar, chair-like structure of the cyclohexane (B81311) ring is fundamental to its conformational analysis. Substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers, or "conformers."
The cyclohexane ring is not static; it undergoes a rapid "ring-flip" or "chair-chair" interconversion at room temperature. In a 1,4-disubstituted cyclohexane like 4-(propan-2-yl)cyclohexane-1-thiol, this interconversion flips the substituents between axial and equatorial positions. This results in two distinct chair conformers for each geometric isomer (cis and trans).
For the trans isomer, one substituent is axial and the other is equatorial. The ring flip converts it into an energetically identical conformer where the substituents have swapped their axial and equatorial roles. For the cis isomer, both substituents are either axial (diaxial) or equatorial (diequatorial). These two conformers have significantly different energies due to steric strain. The diequatorial conformer is substantially more stable than the diaxial conformer, as the latter experiences significant 1,3-diaxial interactions, which are repulsive forces between the axial substituents and the axial hydrogens on the same side of the ring.
The position of the conformational equilibrium is dictated by the steric bulk of the isopropyl and thiol groups. The bulkier a group is, the more it will favor the spacious equatorial position to minimize steric hindrance.
To quantify the steric bulk of different substituents and their preference for the equatorial position, chemists use "A-values." An A-value is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the conformer with the substituent in the equatorial position. masterorganicchemistry.com A larger A-value signifies a greater energetic penalty for the group being in the axial position and thus a stronger preference for the equatorial position. masterorganicchemistry.com
The isopropyl group is known to be quite bulky, with a significant A-value. In contrast to a methyl or ethyl group, where rotation can minimize steric interactions, the branched nature of the isopropyl group leads to greater steric strain in the axial position. masterorganicchemistry.com The tert-butyl group, which is even larger, has such a high A-value that it effectively "locks" the cyclohexane ring in a conformation where the tert-butyl group is equatorial. nih.gov The isopropyl group, while not as extreme, strongly favors the equatorial position. masterorganicchemistry.comnih.gov
While the precise A-value for a thiol (-SH) group is not as commonly cited as for alkyl or hydroxyl groups, it is generally considered to be of intermediate size. For comparison, the hydroxyl (-OH) group has a smaller A-value than an isopropyl group. masterorganicchemistry.com The longer carbon-sulfur bond length compared to a carbon-oxygen bond may slightly reduce steric interactions for the thiol group relative to a hydroxyl group.
In the cis isomer of this compound, the equilibrium will overwhelmingly favor the diequatorial conformer to accommodate the bulky isopropyl group and the thiol group. In the trans isomer, two conformers exist where one group is axial and the other is equatorial. Given the significantly larger steric requirement of the isopropyl group, the conformer with the isopropyl group in the equatorial position and the thiol group in the axial position will be the more stable and therefore more populated conformer at equilibrium.
Table 1: Comparative A-Values of Cyclohexane Substituents This interactive table allows for the comparison of A-values for different functional groups. A higher value indicates a stronger preference for the equatorial position.
| Substituent | A-Value (kcal/mol) |
|---|---|
| -H | 0 |
| -SH | ~0.9 (estimated) |
| -OH | 0.87 masterorganicchemistry.com |
| -CH₃ | 1.70 masterorganicchemistry.com |
| -CH₂CH₃ | 1.75 masterorganicchemistry.com |
| -CH(CH₃)₂ (Isopropyl) | 2.15 masterorganicchemistry.com |
| -C(CH₃)₃ | ~5.0 nih.gov |
Chirality and Stereoisomerism in this compound
The presence of substituents on the cyclohexane ring introduces the possibility of stereoisomerism. In this compound, the carbon atoms at position 1 (bonded to the thiol) and position 4 (bonded to the isopropyl group) are potential stereocenters.
The molecule exists as two geometric isomers: cis and trans.
In the cis isomer , the isopropyl and thiol groups are on the same face of the cyclohexane ring. This isomer has a plane of symmetry passing through the -SH and isopropyl groups, and therefore it is achiral (a meso compound).
In the trans isomer , the isopropyl and thiol groups are on opposite faces of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers (non-superimposable mirror images), which are designated as (1R,4R) and (1S,4S), or as a racemate containing equal amounts of both.
Therefore, there are a total of three stereoisomers for this compound: the achiral cis isomer and the pair of trans enantiomers.
Intramolecular Interactions and Hydrogen Bonding Effects
Intramolecular hydrogen bonding can occur when a hydrogen bond donor and acceptor are present within the same molecule in a suitable geometric arrangement. In this compound, the thiol group (-SH) can act as a hydrogen bond donor. However, there is no strong hydrogen bond acceptor present on the isopropyl substituent.
The primary consideration for intramolecular interactions would be the potential for a weak hydrogen bond between the thiol hydrogen and the electron cloud of the cyclohexane ring or the isopropyl group, though such interactions are generally very weak.
A more significant discussion of hydrogen bonding involves its influence on conformational stability, particularly in different solvent environments. In the cis isomer, if both the thiol and another group capable of accepting a hydrogen bond were present, the diaxial conformation could potentially be stabilized by an intramolecular hydrogen bond. nih.gov However, with an isopropyl group, this is not a factor. Therefore, the conformational preferences are overwhelmingly dictated by steric effects as described by the A-values. Intermolecular hydrogen bonding (between molecules) is more likely to occur, which can influence the physical properties of the substance.
Spectroscopic and Diffraction Investigations for Advanced Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural determination of 4-(propan-2-yl)cyclohexane-1-thiol in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms within the molecule.
While one-dimensional (1D) NMR provides initial information on the types of protons and carbons present, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and determining the molecule's stereochemistry. nih.gov For this compound, which exists as cis and trans isomers, 2D NMR is crucial for differentiating between them.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the proton on the carbon bearing the thiol group (H1) and the adjacent protons on the cyclohexane (B81311) ring (H2, H6). Similarly, it would confirm the connectivity within the isopropyl group and its attachment to the ring at position 4. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the carbon atom attached to the thiol group (C1) would show a cross-peak with the H1 proton.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for determining the stereochemistry (axial vs. equatorial) of the substituents. chemguide.co.uk In the cis isomer, where both the thiol and isopropyl groups could be equatorial, a NOESY spectrum would show cross-peaks between the axial protons. In the trans isomer, with one group axial and the other equatorial, different spatial proximities would be observed, allowing for clear differentiation. slideshare.net
Table 1: Predicted 2D NMR Correlations for trans-4-(Propan-2-yl)cyclohexane-1-thiol (Equatorial Isopropyl, Axial Thiol)
| Proton (¹H) | COSY Correlations (Coupled ¹H) | HSQC Correlations (Bonded ¹³C) | Key NOESY Correlations (Proximal ¹H) |
| H1 (axial) | H2ax, H2eq, H6ax, H6eq | C1 | H3ax, H5ax |
| H4 (axial) | H3ax, H3eq, H5ax, H5eq, H7 | C4 | H2ax, H6ax |
| H7 (isopropyl CH) | Isopropyl CH₃ | C7 | H3ax, H5ax |
| SH | H1 | - | H2ax, H6ax |
This table is based on established principles of 2D NMR spectroscopy as applied to substituted cyclohexanes and has not been generated from direct experimental data for the specific compound.
The cyclohexane ring is not static but undergoes a rapid "chair flip" at room temperature, interconverting axial and equatorial positions. masterorganicchemistry.com The presence of bulky substituents like the isopropyl group can significantly influence the equilibrium between the two chair conformations. For this compound, the isopropyl group strongly prefers the equatorial position to minimize steric strain. pressbooks.pub
Dynamic NMR spectroscopy, by varying the temperature of the experiment, can be used to study this conformational exchange. masterorganicchemistry.com At room temperature, the chair flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial protons broaden and then resolve into distinct peaks, allowing for the direct observation of each conformer and the calculation of the energy barrier for the ring flip. masterorganicchemistry.com
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.comrsc.org
For this compound, the most characteristic vibrations would be those associated with the thiol group. The S-H stretching vibration typically appears as a weak but sharp band in the IR spectrum around 2550 cm⁻¹. rsc.org The C-S stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.orgiosrjournals.org Raman spectroscopy is particularly sensitive to the C-S and S-H bonds, often providing stronger and more easily identifiable signals for these groups than IR spectroscopy. rsc.org Other expected vibrations include the C-H stretching and bending modes of the cyclohexane and isopropyl groups. nih.govresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch | Alkane (Cyclohexane, Isopropyl) | 2850 - 2960 |
| S-H Stretch | Thiol | 2550 - 2600 |
| C-H Bend | Alkane | 1365 - 1470 |
| C-S Stretch | Thiol | 600 - 800 |
This table is based on data from analogous compounds and general spectroscopic correlation tables. rsc.orgnih.gov
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. chemguide.co.uk
Upon electron ionization, this compound (molar mass: 158.31 g/mol ) would form a molecular ion [M]⁺• at m/z 158. This molecular ion would then undergo fragmentation. Key fragmentation pathways for thiols include α-cleavage and loss of H₂S. miamioh.edu For substituted cyclohexanes, fragmentation often involves the loss of the substituent or cleavage of the ring. docbrown.infonist.gov
A plausible fragmentation pathway for this compound would include:
Loss of the isopropyl group (•C₃H₇), leading to a fragment at m/z 115.
Loss of the thiol group (•SH), resulting in a fragment at m/z 125.
Cleavage of the C-S bond with hydrogen transfer to form the cyclohexene (B86901) radical cation at m/z 82, following the loss of H₂S.
Ring fragmentation leading to a series of smaller ions, often separated by 14 mass units (CH₂). libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 158 | [C₉H₁₈S]⁺• | Molecular Ion (M⁺•) |
| 125 | [C₉H₁₇]⁺ | Loss of •SH from M⁺• |
| 115 | [C₆H₁₀S]⁺ | Loss of •C₃H₇ (isopropyl) from M⁺• |
| 82 | [C₆H₁₀]⁺• | Loss of H₂S from M⁺• |
| 67 | [C₅H₇]⁺ | Fragmentation of cyclohexene ion |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation from ring fragmentation |
This table is based on established fragmentation patterns for thiols and substituted cyclohexanes. docbrown.infodocbrown.info
X-ray Crystallography for Solid-State Structure Determination
While NMR provides structural information in solution, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique would precisely measure bond lengths, bond angles, and the conformation of the cyclohexane ring.
Although no crystal structure for this compound has been reported in the literature, analysis of similar substituted cyclohexanes suggests that in the solid state, the molecule would adopt a chair conformation. uni-muenchen.demdpi.com The bulky isopropyl group would almost certainly occupy an equatorial position to minimize steric hindrance. The thiol group's position (axial or equatorial) would define the cis or trans isomer. Intermolecular interactions, such as weak hydrogen bonds involving the thiol group (S-H···S), would likely play a role in the crystal packing.
Surface-Sensitive Spectroscopies for Adsorption Studies (e.g., XPS for C-S bond activation on surfaces)
The interaction of thiols with metal surfaces is of great interest for the formation of self-assembled monolayers (SAMs). acs.orgthermofisher.com X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to study the chemical composition and electronic states of elements at a surface.
When this compound is adsorbed on a gold (Au) surface, it is expected to form a SAM. XPS can be used to monitor this process and characterize the resulting layer. The key observation would be the behavior of the sulfur atom. The S 2p core level spectrum would show a shift upon binding to the gold surface, indicative of the formation of a gold-thiolate (Au-S) bond. researchgate.netacs.org This confirms the chemical activation and cleavage of the S-H bond upon adsorption. researchgate.net
Computational Chemistry and Theoretical Modeling of 4 Propan 2 Yl Cyclohexane 1 Thiol
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods would be employed to investigate the electronic structure of 4-(propan-2-yl)cyclohexane-1-thiol, providing insights into its stability, reactivity, and spectroscopic properties. The choice of an appropriate functional and basis set would be crucial for obtaining accurate results that correlate well with experimental data, should it become available.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
A hypothetical DFT study on this compound would calculate the energies of these frontier orbitals. The results would likely show the HOMO localized primarily on the sulfur atom of the thiol group, reflecting its nucleophilic character. The LUMO, in contrast, might be distributed across the C-S antibonding orbital and the cyclohexane (B81311) ring.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound
| Parameter | Hypothetical Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.5 |
| HOMO-LUMO Gap | 8.0 |
Note: These are illustrative values and would need to be confirmed by actual quantum chemical calculations.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis provides quantitative information about intramolecular interactions, such as hyperconjugation, which can significantly influence molecular stability and conformation.
For this compound, NBO analysis would quantify the interactions between the lone pairs on the sulfur atom and the antibonding orbitals of adjacent C-C and C-H bonds. It would also reveal the nature of the C-S and S-H bonds, providing insights into their polarity and strength.
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
The ESP map of this compound would be expected to show a region of high negative potential around the sulfur atom due to its lone pairs, making it a likely site for interaction with electrophiles. The hydrogen atom of the thiol group would exhibit a region of positive potential, consistent with its acidic character. The isopropyl and cyclohexane fragments would likely show a more neutral potential.
Molecular Dynamics Simulations for Conformational Landscape and Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of this compound and the energetic barriers between them.
Given the flexibility of the cyclohexane ring and the rotational freedom of the isopropyl group, this molecule can exist in various conformations. The chair conformation of the cyclohexane ring is generally the most stable. utexas.edu The isopropyl and thiol substituents can occupy either axial or equatorial positions. Conformational analysis of substituted cyclohexanes suggests that bulky groups like isopropyl prefer the equatorial position to minimize steric hindrance. openstax.org MD simulations would provide a statistical distribution of these conformers and the timescales of their interconversion.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure verification. For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Vibrational Frequencies (IR and Raman): Calculation of the vibrational frequencies would help in assigning the characteristic peaks in the experimental IR and Raman spectra. Key vibrational modes would include the S-H stretch, C-S stretch, and the various C-H stretching and bending modes of the cyclohexane and isopropyl groups.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with multiple stereoisomers.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction.
For instance, the oxidation of the thiol group to a disulfide or other sulfur-containing functional groups could be modeled. Such studies would provide detailed insights into the reaction mechanism at a molecular level, which can be challenging to obtain through experimental methods alone.
Applications of 4 Propan 2 Yl Cyclohexane 1 Thiol in Non Biological Systems
Role as a Ligand in Coordination Chemistry and Catalysis
The sulfur atom in the thiol group of 4-(propan-2-yl)cyclohexane-1-thiol has lone pairs of electrons, making it an effective ligand for coordinating with metal ions. Thiolates (RS⁻), the conjugate bases of thiols, are classified as soft Lewis bases and therefore bind strongly to soft Lewis acid metal centers. wikipedia.org This interaction is fundamental to its role in both catalysis and the synthesis of novel inorganic complexes.
As a ligand, this compound can be used to modify the properties of metal catalysts. In homogeneous catalysis, soluble metal-thiolate complexes can participate in various organic transformations. The electronic and steric properties of the this compound ligand—conferred by the bulky isopropyl and cyclohexyl groups—can influence the reactivity and selectivity of the metallic center.
In the realm of heterogeneous catalysis, the thiol group provides a robust anchor for immobilizing catalytic metal complexes onto solid supports, such as silica (B1680970) or polymer resins. This surface functionalization is a key step in creating durable and recyclable catalysts. The thiol-metal bond offers a stable linkage, preventing the leaching of the active metal species into the reaction mixture. While specific studies on this compound are not extensively documented, the principles of using alkyl thiols for this purpose are well-established. Metal–thiolate bonds are known to play crucial roles in various enzymatic transformations, such as the heterolytic splitting of dihydrogen catalyzed by hydrogenases, a concept that inspires the design of synthetic catalysts. nih.gov
The deprotonated form of this compound, the thiolate, readily reacts with metal ions to form stable transition metal thiolate complexes. wikipedia.org These syntheses are often achieved through salt metathesis, where an alkali metal salt of the thiolate is reacted with a metal halide, or by the direct reaction of the thiol with a metal complex, often involving deprotonation of the thiol. wikipedia.org
The resulting complexes can exhibit diverse structures, from simple mononuclear species to more complex polynuclear clusters where the thiolate ligand bridges multiple metal centers. wikipedia.org The nature of the complex formed depends on the metal, its oxidation state, and the reaction conditions. The study of such complexes is crucial for understanding fundamental aspects of coordination chemistry and for the development of new materials with interesting electronic or magnetic properties.
| Metal Ion Type | Interaction with Thiolate | Typical Application Area |
| Soft Metals (e.g., Hg²⁺, Cd²⁺) | Strong coordination | Chelation and heavy metal remediation nih.gov |
| Intermediate Metals (e.g., Pb²⁺) | Moderate coordination | Toxin binding and sensor development nih.gov |
| Transition Metals (e.g., Ni, Fe, Mo) | Forms stable complexes | Catalysis, bioinorganic modeling wikipedia.orgnih.gov |
Integration into Polymer and Materials Science
The reactivity of the thiol group makes this compound a valuable building block in polymer and materials science for creating functional polymers and modifying surfaces.
Thiol-ene polymerization is a powerful "click chemistry" reaction that involves the radical-mediated or nucleophile-initiated addition of a thiol to a carbon-carbon double bond (an 'ene'). This reaction is known for its high efficiency, rapid kinetics, and insensitivity to oxygen, making it ideal for creating highly uniform polymer networks. nih.gov
In this context, this compound can act as a monofunctional monomer. When reacted with multifunctional 'ene' compounds, it serves to control the crosslink density and introduce specific end-groups to the polymer chains. This allows for the precise tuning of the final polymer's mechanical and thermal properties, such as its glass transition temperature (Tg) and modulus. nih.gov The step-growth mechanism of thiol-ene polymerization ensures the formation of polymers with a uniform crosslink density. nih.gov
| Parameter | Description | Reference |
| Reaction Type | Thiol-Ene Photo-Click Reaction | nih.gov |
| Mechanism | Step-growth polymerization | nih.gov |
| Key Features | High efficiency, oxygen insensitivity, rapid gelation | nih.govnih.gov |
| Role of Thiol | Reacts with 'ene' functional groups to form a thioether bond | nih.gov |
In free-radical polymerization, this compound can function as a highly effective chain transfer agent (CTA). rubbernews.com Thiols are widely recognized for their ability to control the molecular weight of polymers. researchgate.netresearchgate.net The mechanism involves the transfer of a hydrogen atom from the thiol's S-H group to a growing polymer radical. This terminates the polymer chain and creates a new thiyl radical (RS•) that can initiate the growth of a new chain. researchgate.net
This process is governed by the chain transfer constant, which is a measure of the CTA's efficiency. The addition of even small, millimolar concentrations of aliphatic thiols can significantly reduce the molecular weight of the resulting polymer without altering the polymerization rate. researchgate.netcapes.gov.br The reactivity of thiols as CTAs is primarily attributed to the relative weakness of the S-H bond. researchgate.net This makes this compound a suitable candidate for regulating the synthesis of polymers like polystyrenes and polyacrylates. rubbernews.com
The thiol group is an excellent functional group for anchoring molecules to the surfaces of various materials, particularly noble metals like gold, silver, and platinum, as well as metal oxides and quantum dots. The strong, covalent-like bond formed between sulfur and these surfaces provides a stable platform for surface modification.
By treating a surface with this compound, a self-assembled monolayer (SAM) can be formed. This process can alter the surface properties of the material, such as its wettability, adhesion, and biocompatibility. Furthermore, these functionalized surfaces can serve as a platform for subsequent chemical reactions. For instance, a surface terminated with thiol groups can undergo "click" reactions, such as thiol-yne or thiol-ene Michael additions, to covalently attach other functional molecules. researchgate.net This "grafting-to" approach is a cornerstone of modern materials science for creating smart surfaces and functional nanocomposites.
Dynamic Covalent Chemistry in Material Design
Dynamic covalent chemistry (DCC) is a powerful strategy for the design of "smart" materials that are self-healing, adaptable, and responsive to stimuli. This field often utilizes reversible reactions, such as thiol-disulfide exchange, to create dynamic polymer networks. mdpi.comresearchgate.net The thiol group (-SH) present in this compound could theoretically participate in such exchange reactions. The formation of disulfide bonds from thiols is a key process in creating these dynamic materials. mdpi.com
However, a thorough review of existing scientific literature indicates that this compound has not been specifically investigated or reported for its use in dynamic covalent chemistry for material design. While the principles of using thiols in DCC are well-established researchgate.net, the application of this particular compound remains an unexplored area of research. There are no published studies detailing its incorporation into dynamic polymers or its effect on material properties.
Utilization in Analytical Chemistry as a Reagent or Derivatizing Agent
In analytical chemistry, thiols can serve as valuable reagents for various purposes, including the development of sensors and as derivatizing agents to improve the detection and quantification of analytes using techniques like chromatography and mass spectrometry.
Development of Sensors and Probes (excluding biological detection focus)
The thiol functional group is known for its ability to bind to the surfaces of noble metals, such as gold, which is a fundamental principle in the development of certain types of chemical sensors. This property allows for the creation of self-assembled monolayers that can be functionalized to detect specific analytes.
Despite this potential, there is no scientific literature available that describes the use of this compound in the development of non-biological sensors or probes. Research in this area appears to be non-existent for this specific compound.
Derivatization for Chromatographic and Mass Spectrometric Analysis
Derivatization is a common strategy in chromatography and mass spectrometry to enhance the volatility, thermal stability, or detectability of analytes. Thiols can be derivatized to improve their chromatographic behavior or to introduce a specific tag for more sensitive detection. Protocols for the analysis of thiol-containing metabolites often involve derivatization to prevent oxidation and improve analytical accuracy. nih.gov
A comprehensive search of analytical chemistry literature reveals no instances where this compound has been used as a derivatizing agent for chromatographic or mass spectrometric analysis. The specific properties that this compound might impart to analytes upon derivatization have not been studied or reported.
Environmental Considerations in Chemical Research and Synthesis
Pathways of Degradation and Transformation in Environmental Matrices
While specific experimental data on the environmental degradation of 4-(propan-2-yl)cyclohexane-1-thiol is not extensively documented in publicly available literature, its environmental fate can be inferred from the behavior of structurally similar compounds, such as cyclohexanethiol (B74751) and other alkyl thiols. wikipedia.org The degradation and transformation of this compound in environmental matrices like soil, water, and air are likely governed by a combination of biotic and abiotic processes.
Once released into the environment, this compound is expected to partition between air, water, and soil based on its physicochemical properties. Thiols are known to be volatile, suggesting a potential for evaporation into the atmosphere. epa.gov In the atmosphere, the primary degradation pathway would likely involve reaction with photochemically-produced hydroxyl radicals, a process common for many organic compounds. epa.gov
In soil and water, both biodegradation and abiotic oxidation are probable transformation routes. Certain microorganisms have demonstrated the ability to degrade and utilize thiols as a source of carbon and energy. oup.com For instance, bacterial strains like Brevibacillus sp. have been shown to effectively biodegrade long-chain alkanethiols. oup.com The degradation mechanism would likely involve the enzymatic oxidation of the thiol group to sulfonate, which is more water-soluble and can be further metabolized.
Abiotic degradation can also play a role. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides (by reaction with other thiol molecules) or sulfonic acids under oxidizing conditions. evitachem.com The presence of metal ions or sunlight can catalyze these oxidation reactions. Furthermore, the cyclohexane (B81311) ring itself is subject to degradation. For example, cyclohexane can be biodegraded by various microorganisms, a process that typically initiates with the oxidation of the ring. epa.gov
A summary of the probable degradation pathways for this compound is presented in the table below.
| Environmental Matrix | Degradation Pathway | Description | Potential Transformation Products |
| Air | Photochemical Oxidation | Reaction with hydroxyl radicals (•OH) initiated by sunlight. epa.gov | Carbon dioxide, water, and sulfur oxides. |
| Soil/Water | Biodegradation | Microbial metabolism using the compound as a carbon and sulfur source. oup.com | 4-(Propan-2-yl)cyclohexane sulfonic acid, further mineralized to CO2, H2O, and sulfate. |
| Water | Abiotic Oxidation | Chemical oxidation of the thiol group, potentially catalyzed by metal ions or light. evitachem.com | Bis(4-(propan-2-yl)cyclohexyl) disulfide, 4-(Propan-2-yl)cyclohexane sulfonic acid. |
| Soil | Leaching | Movement through the soil column into groundwater, dependent on soil type and water content. epa.gov | The parent compound may be transported to different environmental compartments. |
Green Chemistry Metrics for its Synthesis and Industrial Relevance
The industrial synthesis of any chemical, including this compound, can be evaluated for its environmental impact using green chemistry metrics. These metrics provide a quantitative framework to assess the efficiency and sustainability of a chemical process. While a specific industrial synthesis for this compound is not detailed in the literature, a plausible route involves the reaction of 4-(propan-2-yl)cyclohexyl bromide with sodium hydrosulfide (B80085) (NaSH). This is a common method for preparing thiols. evitachem.com
Key green chemistry metrics that would be relevant to this synthesis include:
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. For the proposed synthesis, the atom economy would be calculated as: AE = [Molar Mass of Product] / [Sum of Molar Masses of all Reactants] x 100%
Process Mass Intensity (PMI): A more holistic metric, PMI considers the total mass used in a process (reactants, solvents, reagents, process water) to produce a certain mass of product. A lower PMI indicates a greener process. PMI = [Total Mass Input (kg)] / [Mass of Product (kg)]
E-Factor (Environmental Factor): Similar to PMI, the E-Factor focuses on the amount of waste produced per kilogram of product. E-Factor = [Total Waste (kg)] / [Mass of Product (kg)]
The industrial relevance of a green synthesis for this compound would hinge on minimizing waste, reducing energy consumption, and using less hazardous materials. For instance, the choice of solvent is critical. Using water as a solvent, where possible, is a greener alternative to volatile organic compounds. jmaterenvironsci.com Catalyst selection is also crucial; employing a recyclable, non-toxic catalyst can significantly improve the sustainability of the process. mdpi.com
The following table illustrates how these metrics might be considered in the context of the hypothetical synthesis of this compound.
| Green Chemistry Metric | Definition | Application to Synthesis of this compound | Potential for Improvement |
| Atom Economy (AE) | Efficiency of incorporation of reactant atoms into the final product. epa.gov | The reaction of 4-(propan-2-yl)cyclohexyl bromide with NaSH would have a relatively high atom economy, with NaBr as the main byproduct. | Using a catalytic route that avoids stoichiometric inorganic reagents could improve AE. |
| Process Mass Intensity (PMI) | Ratio of the total mass of materials used to the mass of the product. mdpi.com | The PMI would be significantly influenced by the amount of solvent used for the reaction and workup. | Optimizing reaction concentration and using solvent-free or aqueous conditions would lower the PMI. jmaterenvironsci.com |
| E-Factor | Mass of waste produced per unit of product. | The E-Factor would account for the solvent waste and the sodium bromide byproduct. | Recycling the solvent and finding a use for the sodium bromide byproduct would reduce the E-Factor. |
| Solvent Selection | Choice of environmentally benign solvents. | Traditional synthesis might use organic solvents. | Utilizing water or a bio-based solvent would be a greener alternative. rsc.org |
Sustainable Approaches in the Use and Recycling of Thiol-Containing Materials
Beyond the synthesis of individual thiol compounds, sustainability is a major consideration in the lifecycle of materials that incorporate thiols. Thiol-containing polymers, for example, are used in a variety of applications, and developing methods for their recycling is an active area of research.
One promising approach involves the design of polymers with dynamic covalent bonds that allow for their disassembly and reprocessing. Thiol-thioester exchange is a key reaction in this context. Polymers containing thioester linkages can be degraded into smaller oligomers by introducing a thiol. These oligomers can then be repolymerized to form a new material with nearly identical properties to the original. evitachem.com This process allows for multiple recycling cycles without significant loss of performance.
Another innovative strategy for recycling thiol-containing materials is the use of light-driven chemical recycling. For instance, thiol-epoxy thermosets, which are typically difficult to recycle due to their cross-linked structure, can be depolymerized using a catalytic, light-driven process. This method employs proton-coupled electron transfer (PCET) to fragment the polymer network into its constituent monomers, which can then be recovered and reused. oup.commdpi.com
The table below summarizes some sustainable approaches for thiol-containing materials.
| Sustainable Approach | Material Type | Mechanism | Outcome |
| Thiol-Thioester Exchange | Thiol-thioester networks | Dynamic covalent bond exchange with a thiol. evitachem.com | Depolymerization into recyclable oligomers. |
| Light-Driven Depolymerization | Thiol-epoxy thermosets | Proton-coupled electron transfer (PCET) initiated by light. oup.commdpi.com | Fragmentation into original monomers for recovery and reuse. |
| Recyclable Polythiourethanes | Polythiourethane networks | Dynamic nature of the thiourethane bond. | Depolymerization to liquid oligomers that can be re-crosslinked. |
These examples highlight a shift towards designing materials with their end-of-life in mind, a core principle of a circular economy. By incorporating recyclable functionalities directly into the chemical structure of thiol-containing materials, it is possible to significantly reduce their environmental footprint.
Future Research Directions and Interdisciplinary Prospects
Exploration of Novel Reaction Mechanisms and Selectivity Control
The future of organic synthesis lies in the ability to control reaction pathways with high precision, a domain where 4-(propan-2-yl)cyclohexane-1-thiol can play a significant role. The thiol group is known for its diverse reactivity, participating in addition, oxidation, and radical-mediated reactions. uic.edunih.govnumberanalytics.com A key area of future research will be the exploration of novel reaction mechanisms involving this compound, with a particular focus on achieving high levels of selectivity.
Recent advancements in photoredox catalysis have demonstrated the ability to control the regioselectivity of thiol-yne reactions, offering a metal-free approach to synthesizing valuable vinyl sulfides. nih.govbohrium.comrsc.org Future studies could investigate the application of such methodologies to this compound, aiming to selectively form either Markovnikov or anti-Markovnikov addition products. Understanding the influence of reaction parameters such as light, catalysts, and solvents on the reaction pathway will be crucial. nih.govbohrium.com Furthermore, the development of catalyst-controlled selectivity in thiol-Michael addition reactions presents another promising avenue. digitellinc.com Investigating how different catalysts can direct the addition of this compound to various Michael acceptors will be essential for expanding its synthetic utility. digitellinc.com
Design of Advanced Catalytic Systems Incorporating Cyclohexanethiols
The incorporation of cyclohexanethiol (B74751) derivatives, including this compound, into advanced catalytic systems holds immense potential. Thiols can act as ligands for metal catalysts, modifying their electronic and steric properties to enhance catalytic activity and selectivity. researchgate.net Future research will likely focus on designing novel heterogeneous and homogeneous catalysts where this compound or similar structures are integral components.
These advanced catalytic systems could find applications in a wide range of chemical transformations. For instance, thiol-modified catalysts have shown promise in controlling the hydrogenation of various functional groups. researchgate.net The specific steric bulk and electronic nature of the 4-(propan-2-yl)cyclohexyl group could impart unique selective properties to a catalyst, enabling transformations that are currently challenging. Furthermore, the development of sulfur-tolerant catalysts is a significant area of research, particularly in the context of industrial processes where sulfur-containing compounds can act as catalyst poisons. advancedcatalyst.com Systems incorporating this compound could be designed to be more robust and resistant to deactivation.
Development of Next-Generation Functional Materials and Polymers
The unique properties of the thiol group make it a valuable functional handle for the development of advanced materials and polymers. nih.gov The incorporation of this compound into polymer backbones or as pendant groups can introduce desirable characteristics such as stimulus-responsiveness, self-healing capabilities, and enhanced adhesion. nih.govescholarship.org
Future research in this area will likely explore the synthesis of polymers containing this compound for a variety of applications. For example, thiol-containing polymers can be used to create hydrogels that exhibit redox-responsive behavior, making them suitable for applications in drug delivery and tissue engineering. nih.gov The thiol group can also participate in thiol-ene and thiol-yne "click" chemistry reactions, providing an efficient method for crosslinking polymers and creating well-defined network structures. rsc.org This approach could be utilized to develop novel coatings, adhesives, and elastomers with tailored mechanical and chemical properties. The development of vinyl-based α,ω-dithiol oligomers highlights a platform for creating structurally diverse building blocks for advanced materials. escholarship.org
Application of Machine Learning and AI in Predicting Properties and Optimizing Synthesis of Thiol Compounds
In the context of this compound, future research could leverage ML to:
Predict Physicochemical Properties: Develop models to accurately predict properties such as reactivity, solubility, and toxicity based on the molecular structure. osti.govbohrium.comacs.org This would accelerate the screening of potential applications without the need for extensive experimental work.
Optimize Synthetic Pathways: Utilize AI algorithms to identify the most efficient and sustainable synthetic routes to this compound and its derivatives. mdpi.comcas.orgresearchgate.net This could involve predicting optimal catalysts, solvents, and reaction temperatures.
Design Novel Thiol-Based Materials: Employ generative models to design new polymers and materials incorporating this compound with specific desired properties. researchgate.net For instance, AI could be used to design a polymer with a specific thermal response or mechanical strength.
The application of ML to predict the reactivity of cysteine residues in proteins, which contain a thiol group, demonstrates the potential of these methods in understanding the behavior of sulfur-containing compounds. acs.org Similar approaches could be adapted to predict the reactivity of this compound in various chemical environments. The development of ML tools for predicting sulfur-containing compound-associated genes further underscores the growing importance of computational approaches in this field. maxapress.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
